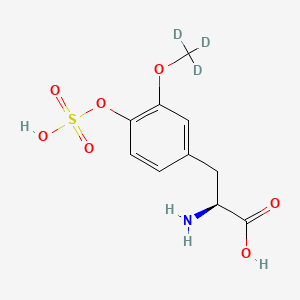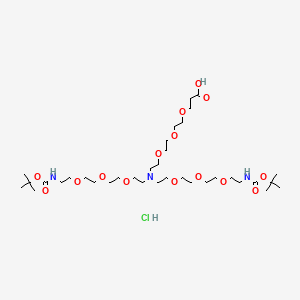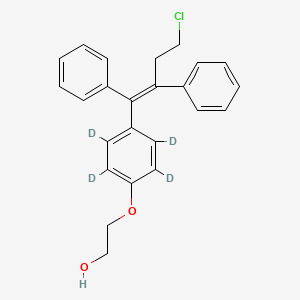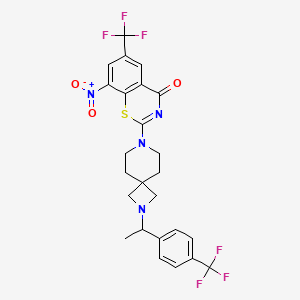
Alkyne-PEG4-SS-PEG4-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alkyne-PEG4-SS-PEG4-alkyne is a bifunctional linker molecule that incorporates two alkyne groups, separated by two polyethylene glycol (PEG4) units, and a central disulfide bond (SS). This unique structure offers enhanced solubility, increased flexibility, and a cleavable disulfide bridge, making it an ideal candidate for advanced bioconjugation and drug delivery systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alkyne-PEG4-SS-PEG4-alkyne typically involves the following steps:
Formation of PEG4 Units: Polyethylene glycol units are synthesized through polymerization reactions.
Introduction of Alkyne Groups: Alkyne groups are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Formation of Disulfide Bond: The disulfide bond is formed through oxidation reactions involving thiol groups.
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization and click chemistry techniques, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups.
Reduction: The disulfide bond can be cleaved under reducing conditions, releasing the PEG4 units and alkyne groups.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAc reactions.
Reducing Agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Major Products:
Bioconjugates: Formed through CuAAc reactions.
Cleaved PEG Units: Resulting from disulfide bond reduction.
科学的研究の応用
Alkyne-PEG4-SS-PEG4-alkyne has a wide range of applications in scientific research:
作用機序
The mechanism of action of Alkyne-PEG4-SS-PEG4-alkyne involves:
類似化合物との比較
Alkyne-PEG4-maleimide: Contains a maleimide group instead of a disulfide bond, used for thiol-reactive conjugation.
Biotin-PEG4-SS-Alkyne: Incorporates a biotin group for affinity-based applications.
Amino-PEG4-alkyne: Features an amino group for amine-reactive conjugation.
Uniqueness: Alkyne-PEG4-SS-PEG4-alkyne stands out due to its cleavable disulfide bond, which allows for controlled release of conjugated molecules under reducing conditions. This feature makes it particularly valuable in drug delivery and bioconjugation applications .
特性
分子式 |
C22H38O8S2 |
|---|---|
分子量 |
494.7 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C22H38O8S2/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-32-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 |
InChIキー |
NSDZQVXLZWRJNH-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCSSCCOCCOCCOCCOCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


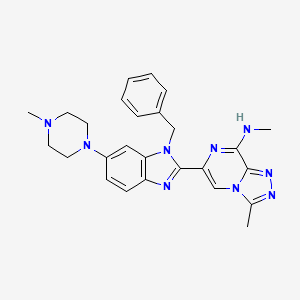
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
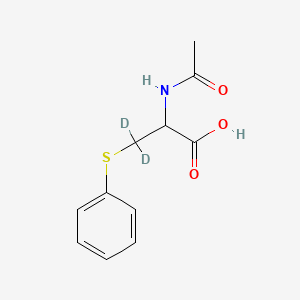
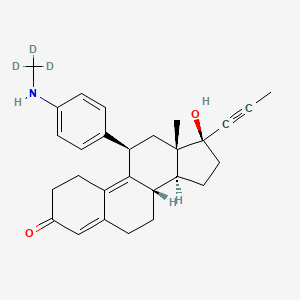
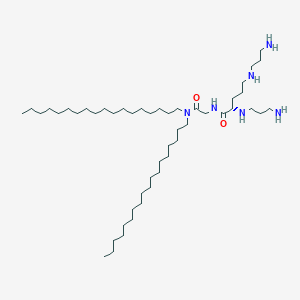
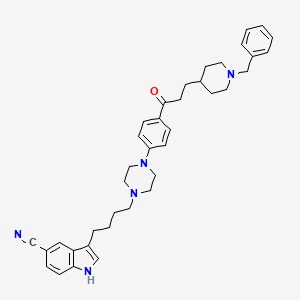


![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
